molecular formula C9H5BrF3N3 B12992509 2-(4-Bromo-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine

2-(4-Bromo-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B12992509
M. Wt: 292.06 g/mol
InChI Key: XCYFILFZNUQCBO-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H5BrF3N3. This compound is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole derivative followed by coupling with a trifluoromethyl-substituted pyridine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Safety measures are also implemented to handle the bromine and other reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Catalysts like palladium or nickel, along with bases and solvents, are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-1H-pyrazol-3-yl)pyridine: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.

    2-(4-Bromo-1H-pyrazol-3-yl)pyrazine: Contains a pyrazine ring instead of pyridine, altering its electronic properties.

    4-(4-Bromo-1H-pyrazol-3-yl)pyridine Hydrochloride: A hydrochloride salt form, which may have different solubility and stability characteristics.

Uniqueness

2-(4-Bromo-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H5BrF3N3

Molecular Weight

292.06 g/mol

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H5BrF3N3/c10-5-4-14-16-8(5)6-2-1-3-7(15-6)9(11,12)13/h1-4H,(H,14,16)

InChI Key

XCYFILFZNUQCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C2=C(C=NN2)Br

Origin of Product

United States

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